tert-Butyl ethyl ether

Description

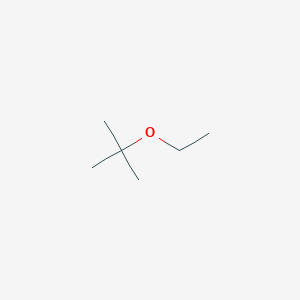

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5-7-6(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMQCACRALPSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025604 | |

| Record name | Ethyl t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-2-ethoxypropane is a clear light yellow liquid. (NTP, 1992), Gas or Vapor; Liquid, Colorless, pale yellow liquid with an unpleasant terpene-like odor; extremely flammable; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear light yellow liquid. | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 2-ethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

163.6 °F at 760 mmHg (NTP, 1992), 72.6 °C, 70-73 °C, 163.6 °F | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-3 °F (NTP, 1992), -19 °C (-2 °F) - closed cup, -19 °C c.c., -3 °F | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ethanol, ethyl ether, In water, 1.2X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 1.2 (poor) | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7519 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.736 g/cu cm at 25 °C, Relative density (water = 1): 0.75, 0.7519 | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 77 °F ; 185 mmHg at 122 °F; 447 mmHg at 158 °F (NTP, 1992), 124.0 [mmHg], 124 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 12.8, 10 mmHg | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Liquid | |

CAS No. |

637-92-3 | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tert-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl ethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-ethoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TERT-BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R9B16WR19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-137 °F (NTP, 1992), -94 °C, -137 °F | |

| Record name | 2-METHYL-2-ETHOXYPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl tert-butyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL TERTIARY BUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1706 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL-TERT-BUTYL ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/465 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

tert-Butyl ethyl ether synthesis from tert-butanol and ethanol

An In-depth Technical Guide on the Synthesis of tert-Butyl Ethyl Ether from tert-Butanol (B103910) and Ethanol (B145695)

Introduction

Ethyl tert-butyl ether (ETBE) is a high-octane fuel oxygenate that is blended with gasoline to enhance combustion efficiency and reduce harmful emissions, such as carbon monoxide and unburnt hydrocarbons.[1][2] Industrially, ETBE is most often produced through the etherification of isobutylene (B52900) with ethanol.[1][3][4] However, an alternative and significant synthesis route involves the reaction of tert-butanol (TBA) with ethanol.[1][5] This pathway is particularly relevant as TBA is a co-product in the manufacturing of propylene (B89431) oxide.[6]

This technical guide provides a comprehensive overview of the synthesis of ETBE from TBA and ethanol, targeting researchers, scientists, and professionals in drug development and chemical synthesis. The document details the underlying reaction mechanisms, catalytic systems, experimental protocols, and process conditions, supported by quantitative data and process visualizations.

Reaction Chemistry and Mechanism

The synthesis of ETBE from tert-butanol and ethanol is a reversible acid-catalyzed etherification reaction. The overall transformation is represented by the following equilibrium:

TBA + EtOH ⇌ ETBE + H₂O [7]

The standard molar enthalpy of reaction at 298 K is approximately -1.23 kJ·mol⁻¹, indicating a slightly exothermic process.[8][9]

Primary Reaction Mechanism

The reaction proceeds via a carbocation intermediate, facilitated by an acid catalyst (H⁺).

-

Protonation of tert-Butanol: The hydroxyl group of TBA is protonated by the acid catalyst, forming a good leaving group (water).

-

Formation of tert-Butyl Carbocation: The protonated TBA loses a molecule of water to form a relatively stable tertiary carbocation.

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic carbocation.

-

Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and yielding the final product, ETBE.

Competing Side Reactions

The primary side reaction is the acid-catalyzed dehydration of tert-butanol to form isobutene and water.[7] This reaction is particularly significant at higher temperatures and with catalysts of very high acid strength.[7]

TBA ⇌ Isobutene + H₂O [7]

The isobutene formed can subsequently react with ethanol to produce ETBE, but its formation represents an alternative pathway that can be less selective.

References

- 1. Ethyl tert-butyl ether - preparation and application - Georganics [georganics.sk]

- 2. academics.su.edu.krd [academics.su.edu.krd]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Ethyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of tert-Butyl ethyl ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl ethyl ether (ETBE), a significant organic compound with applications ranging from a fuel additive to a solvent in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information.

Chemical Identity

This compound, systematically named 2-ethoxy-2-methylpropane, is an ether characterized by the presence of a tert-butyl group and an ethyl group attached to an oxygen atom. Its asymmetrical structure significantly influences its physicochemical properties.[1]

| Identifier | Value |

| IUPAC Name | 2-ethoxy-2-methylpropane[2][3] |

| Synonyms | Ethyl tert-butyl ether, ETBE, Ethyl t-butyl ether[2][3] |

| CAS Number | 637-92-3[2] |

| Chemical Formula | C₆H₁₄O[2] |

| Molecular Weight | 102.17 g/mol [3] |

| SMILES | CCOC(C)(C)C[4] |

| InChI Key | NUMQCACRALPSHD-UHFFFAOYSA-N[2] |

Physical Properties

ETBE is a colorless, volatile liquid with a characteristic ether-like odor.[1][5] It is highly flammable.[6][7]

Tabulated Physical Properties

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow liquid | [1][2][3][6] |

| Odor | Mild, characteristic ether-like, can be strong and objectionable at low concentrations | [1][6][7] |

| Boiling Point | 69-73 °C | [2][4][6][7] |

| Melting Point | -94 °C to -97 °C | [2][4][6][7] |

| Density | 0.7364 - 0.742 g/mL at 25 °C | [2][4][6][7] |

| Vapor Pressure | 124 - 155 mmHg at 25 °C | [4][6][7] |

| Flash Point | -19 °C (-2.2 °F) (closed cup) | [4][7] |

| Refractive Index (n20/D) | 1.375 | [4][6][7] |

| Solubility in Water | 1.2 g/100 mL at 20 °C | [1][2][4][6] |

| Solubility in Organic Solvents | Miscible with most common organic solvents like alcohol and ethyl ether. | [1][6] |

| Explosive Limits | 1.23 - 7.7% (V) | [7] |

| Henry's Law Constant | Expected to be volatile from water surfaces. | [7] |

| LogP | 1.28 - 1.82140 | [3][5] |

Chemical Properties and Reactivity

Stability and Reactivity

This compound is a stable compound under normal storage conditions in tightly closed containers at room temperature.[6][7] However, like many ethers, it can form explosive peroxides upon exposure to air, particularly after prolonged storage.[6][7][8] Therefore, it is crucial to test for the presence of peroxides before use, especially before distillation.[6][7]

It is a highly flammable liquid and vapor.[9] It is incompatible with strong oxidizing agents, with which it can react vigorously.[6] Ethers are generally unreactive, but they can be cleaved by strong acids like hydrobromic acid (HBr).[10]

Thermal Decomposition

The thermal decomposition of this compound has been studied and is a first-order reaction that yields ethanol (B145695) and isobutene.[11]

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the acid-catalyzed etherification of ethanol and isobutylene (B52900).[5][12] Another well-established laboratory method is the Williamson ether synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[13] To synthesize this compound, the preferred reactants are sodium tert-butoxide and an ethyl halide (e.g., ethyl bromide).[14][15] The alternative combination of sodium ethoxide and a tert-butyl halide would lead to elimination products due to the steric hindrance of the tertiary halide.[13][14]

Caption: Williamson Synthesis of this compound.

Industrial Production: Acid-Catalyzed Etherification

Industrially, ETBE is produced by the reaction of isobutylene with ethanol over an acidic catalyst, such as a strong acid cation-exchange resin.[16] This reaction is typically carried out in the liquid phase at moderate temperatures and pressures.[16]

Caption: Industrial Synthesis of this compound.

Experimental Protocols

Determination of Boiling Point

The boiling point of this compound can be determined using standard laboratory distillation apparatus.

Methodology:

-

Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Density

The density of liquid this compound can be measured using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

-

Clean and dry a pycnometer of a known volume and weigh it accurately.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark of the pycnometer.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the ether by the volume of the pycnometer.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of ETBE is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and a singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the different carbon environments in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-O stretching vibrations for the ether linkage, as well as C-H stretching and bending vibrations for the alkyl groups.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of ETBE.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

-

Hazards: Highly flammable liquid and vapor.[9] May cause drowsiness or dizziness.[9] Causes skin and serious eye irritation.[9] May cause respiratory irritation.[9] May form explosive peroxides.[6][7]

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[17] Use only in a well-ventilated area.[17] Wear protective gloves, clothing, eye, and face protection.[17] Ground and bond container and receiving equipment to prevent static discharge.[17]

-

Storage: Store in a well-ventilated place.[18] Keep container tightly closed.[18] Store below +30°C.[6][18]

-

Spills: In case of a spill, shut off all ignition sources.[9] Use spark-proof tools and explosion-proof equipment.[9] Absorb the spillage with a non-combustible absorbent material.[17]

Applications

The primary application of this compound is as an oxygenate gasoline additive to increase the octane (B31449) rating and reduce carbon monoxide and soot emissions.[2][6] It is also used as a solvent and an intermediate in organic synthesis.[1]

Environmental Fate

Due to its use as a fuel additive, ETBE can be released into the environment.[6] It is expected to exist as a vapor in the air with an estimated atmospheric half-life of about 2 days.[6][7] In soil, it is anticipated to have high mobility.[6][7] In water, it is not expected to adsorb to suspended solids and is likely to be resistant to biodegradation.[6][7] It is likely to volatilize from the water surface.[7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 3. Ethyl tert-butyl ether | C6H14O | CID 12512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 637-92-3 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 637-92-3 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. airgas.com [airgas.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. CAS 637-92-3: Ethyl tert-butyl ether | CymitQuimica [cymitquimica.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. How do you prepare t-butyl-ethyl ether by using Williamson synthesis?.. [askfilo.com]

- 15. To prepare this compound by Williamson synthesis, the reactants needed are [infinitylearn.com]

- 16. researchgate.net [researchgate.net]

- 17. chemicalbook.com [chemicalbook.com]

- 18. merckmillipore.com [merckmillipore.com]

The Enduring Utility of tert-Butyl Ethyl Ether as a Protecting Group for Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multistep organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of efficient and successful molecular construction. Among the myriad of protecting groups available for alcohols, the tert-butyl ether stands out for its unique combination of robustness and controlled lability. This technical guide provides an in-depth exploration of the tert-butyl ethyl ether protecting group, offering a comprehensive overview of its properties, methods for its installation and removal, and its application in complex synthetic strategies. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to equip researchers with the practical knowledge required for its effective implementation.

Core Principles: Stability and Selective Cleavage

The utility of the tert-butyl ether as a protecting group stems from its notable stability across a wide range of reaction conditions, particularly those involving basic and organometallic reagents.[1][2] This resilience makes it an invaluable tool when performing reactions on other parts of a molecule that would be incompatible with a free hydroxyl group. Conversely, the tert-butyl ether is readily cleaved under acidic conditions, a characteristic that allows for its selective removal.[1] This acidic lability is central to its use in orthogonal protection strategies, where multiple, distinct protecting groups can be removed independently of one another.[3]

Quantitative Overview of Protection and Deprotection Methods

The following tables summarize quantitative data for common methods of tert-butyl ether formation and cleavage, providing a comparative overview of their efficiency across different alcohol substrates.

Table 1: Protection of Alcohols as tert-Butyl Ethers

| Substrate Type | Reagents | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Primary Alcohol | Isobutylene (B52900) | H₂SO₄ (cat.) | Dichloromethane (B109758) | 12-24 | >90 | [4] |

| Secondary Alcohol | Isobutylene | H₂SO₄ (cat.) | Dichloromethane | 12-24 | >90 | [4] |

| Phenol (B47542) | Isobutylene | CF₃SO₃H (cat.) | Dichloromethane | 1-2 | >95 | [5] |

| Primary Alcohol | (Boc)₂O | Mg(ClO₄)₂ (cat.) | Dichloromethane | 1-3 | >94 | [6] |

| Secondary Alcohol | (Boc)₂O | Mg(ClO₄)₂ (cat.) | Dichloromethane | 1-3 | >94 | [6] |

| Phenol | (Boc)₂O | Er(OTf)₃ (cat.) | Solvent-free | 0.5-1 | >90 | [7] |

| Primary Alcohol | Methyl tert-butyl ether | H₂SO₄ (cat.) | MTBE | 2-4 | >90 | [8] |

Table 2: Deprotection of tert-Butyl Ethers

| Substrate Type | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| Primary Alcohol | Trifluoroacetic Acid (TFA) | Dichloromethane | 1-2 | >95 | [1] |

| Secondary Alcohol | Trifluoroacetic Acid (TFA) | Dichloromethane | 1-2 | >95 | [1] |

| Phenol | Trifluoroacetic Acid (TFA) | Dichloromethane | 1-2 | >95 | [1] |

| Primary Alcohol | CeCl₃·7H₂O / NaI | Acetonitrile | 2-4 | >90 | [6] |

| Secondary Alcohol | CeCl₃·7H₂O / NaI | Acetonitrile | 2-4 | >90 | [6] |

| Phenol | CeCl₃·7H₂O / NaI | Acetonitrile | 2-4 | >90 | [6] |

| Primary Alcohol | Aqueous Phosphoric Acid | Water | 1-3 | High | [9] |

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the protection of alcohols as tert-butyl ethers and their subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol using Isobutylene and Sulfuric Acid

-

Reaction Setup: Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane in a pressure-rated flask equipped with a magnetic stir bar. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 equiv) to the cooled solution.

-

Isobutylene Addition: Condense a measured excess of isobutylene gas into the reaction flask.

-

Reaction: Seal the flask and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully vent the flask in a fume hood. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Protection of a Phenol using Di-tert-butyl Dicarbonate (B1257347) and Erbium(III) Triflate

-

Reaction Setup: To a round-bottom flask containing the phenol (1.0 equiv), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv).

-

Catalyst Addition: Add a catalytic amount of erbium(III) triflate (Er(OTf)₃, e.g., 0.05 equiv).

-

Reaction: Stir the solvent-free mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

-

Workup: Upon completion, dissolve the reaction mixture in diethyl ether and wash with a 1 M aqueous solution of sodium hydroxide (B78521) to remove unreacted phenol.

-

Purification: Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to afford the tert-butyl protected phenol.

Protocol 3: Deprotection of a tert-Butyl Ether using Trifluoroacetic Acid

-

Reaction Setup: Dissolve the tert-butyl ether (1.0 equiv) in dichloromethane in a round-bottom flask.

-

Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the complete removal of residual TFA.

-

Purification: The resulting deprotected alcohol can be purified by an appropriate method, such as column chromatography or recrystallization.

Protocol 4: Deprotection of a tert-Butyl Ether using Cerium(III) Chloride and Sodium Iodide

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, suspend cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 equiv) and sodium iodide (NaI, 1.5 equiv) in anhydrous acetonitrile.

-

Reaction Setup: Add the tert-butyl ether (1.0 equiv) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows associated with the use of this compound as a protecting group.

Orthogonal Protection Strategies

A significant advantage of the tert-butyl ether protecting group is its compatibility with a wide range of other protecting groups, enabling complex, multi-step syntheses.[3] Because it is stable to basic conditions, it can be used in conjunction with base-labile protecting groups such as esters and certain silyl (B83357) ethers (e.g., TMS). For example, a molecule containing both a hydroxyl group and a carboxylic acid can be selectively manipulated. The alcohol can be protected as a tert-butyl ether, and the carboxylic acid as a methyl ester. The ester can be saponified under basic conditions without affecting the tert-butyl ether. Subsequently, the tert-butyl ether can be removed under acidic conditions to liberate the alcohol. This orthogonality is a powerful tool in the synthesis of complex molecules, including many pharmaceuticals and natural products.[10]

Conclusion

The this compound protecting group remains a highly valuable and versatile tool in the arsenal (B13267) of the synthetic organic chemist. Its inherent stability under a broad spectrum of non-acidic conditions, coupled with its reliable and selective removal with acid, allows for the strategic protection of hydroxyl functionalities in complex molecular architectures. The methodologies for its introduction and cleavage are well-established and can be adapted to a wide variety of substrates. By understanding the principles outlined in this guide and utilizing the detailed protocols and data provided, researchers in both academic and industrial settings can confidently employ the tert-butyl ether to achieve their synthetic goals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyl Ethers [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

Williamson synthesis for preparing tert-butyl ethyl ether

An In-depth Technical Guide to the Williamson Synthesis of tert-Butyl Ethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of both symmetrical and unsymmetrical ethers. This technical guide offers an in-depth examination of the application of the Williamson synthesis for the preparation of this compound. It covers the core reaction mechanism, discusses the critical choice of reactants to avoid competing elimination reactions, and provides a representative experimental protocol. Furthermore, this guide summarizes the key physical and spectroscopic data for the product and outlines the reaction's scope and limitations. This document is intended to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to the Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most important methods for preparing ethers in both laboratory and industrial settings.[1] The reaction typically involves the nucleophilic substitution of a halide or other suitable leaving group from an alkyl halide by an alkoxide ion.[1][2] This S(_N)2 reaction is highly versatile, allowing for the synthesis of a wide array of simple and complex ethers.[1]

The synthesis of this compound, a valuable solvent and gasoline additive, presents a classic example of the strategic considerations required when planning a Williamson synthesis, particularly concerning substrate structure and the competition between substitution and elimination pathways.

Reaction Mechanism and Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][3] In this concerted process, the nucleophilic alkoxide ion attacks the electrophilic carbon atom of the alkyl halide, leading to the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-halide bond.[3]

For the synthesis of this compound, there are two theoretical combinations of reactants:

-

Pathway A: Sodium tert-butoxide (the nucleophile) and an ethyl halide (the electrophile).

-

Pathway B: Sodium ethoxide (the nucleophile) and a tert-butyl halide (the electrophile).

Pathway A is the only viable route. The S(_N)2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon center.[4] Tertiary alkyl halides, such as tert-butyl bromide, are sterically hindered and therefore do not readily undergo S(_N)2 reactions.[3][4] When a strong, bulky base like sodium ethoxide is used with a tertiary halide, an E2 elimination reaction is strongly favored, leading to the formation of an alkene (isobutylene) as the major product, rather than the desired ether.[3]

Conversely, Pathway A utilizes a primary alkyl halide (ethyl halide), which is an excellent substrate for S(_N)2 reactions.[3] Although the tert-butoxide is a bulky nucleophile, it can still effectively attack the unhindered primary carbon of the ethyl halide, leading to the formation of this compound in good yield.[2][5]

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. How do you prepare t-butyl-ethyl ether by using Williamson synthesis?.. [askfilo.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. To prepare this compound by Williamson synthesis, the reactants needed are [infinitylearn.com]

Stability of tert-Butyl Ethyl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of tert-Butyl ethyl ether (ETBE) under both acidic and basic conditions. A thorough review of existing literature reveals that ETBE exhibits high stability in basic environments but is susceptible to degradation under acidic conditions through a well-defined acid-catalyzed hydrolysis mechanism. This document details the reaction kinetics, degradation products, and the underlying mechanistic pathways. Furthermore, it furnishes detailed experimental protocols for the kinetic analysis of ETBE hydrolysis and the quantification of its degradation products, intended to aid researchers in designing and executing stability studies. All quantitative data are summarized in structured tables for comparative analysis, and key reaction pathways are visualized using Graphviz diagrams.

Introduction

This compound (ETBE) is a volatile organic compound widely used as a gasoline oxygenate to enhance octane (B31449) rating and reduce carbon monoxide and soot emissions. Its application in various industrial processes and its potential presence as a pharmaceutical intermediate or excipient necessitate a thorough understanding of its stability profile. This guide focuses on the chemical degradation of ETBE in aqueous acidic and basic media, providing critical information for its handling, storage, and assessment in diverse chemical environments, particularly relevant to the pharmaceutical and drug development sectors where stability is a paramount concern.

Stability in Basic Conditions

Ethers, as a class of organic compounds, are generally resistant to cleavage by bases. Our comprehensive review of the scientific literature confirms that this compound is stable under basic conditions. No significant degradation of ETBE is observed when subjected to alkaline solutions, such as aqueous sodium hydroxide (B78521). This stability is attributed to the fact that the ether linkage (C-O-C) does not possess a suitable leaving group that can be displaced by nucleophilic attack from hydroxide ions or other bases. The alkoxide ions that would need to be displaced are strong bases and therefore poor leaving groups.

Stability and Degradation in Acidic Conditions

In contrast to its stability in basic media, this compound readily undergoes degradation in the presence of strong acids. This process, known as acid-catalyzed hydrolysis, results in the cleavage of the ether bond.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound proceeds through a unimolecular nucleophilic substitution (SN1) or an elimination (E1) mechanism. This is a consequence of the tertiary structure of the tert-butyl group, which can form a stable tertiary carbocation intermediate. The reaction pathway is initiated by the protonation of the ether oxygen by a hydronium ion (H₃O⁺), which transforms the ethoxy group into a good leaving group (ethanol).

The key steps of the mechanism are as follows:

-

Protonation of the Ether Oxygen: The ether oxygen atom is protonated by the acid catalyst, forming a protonated ether (an oxonium ion).

-

Formation of a Stable Carbocation: The protonated ether undergoes cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and an ethanol (B145695) molecule.

-

Reaction of the Carbocation: The tert-butyl carbocation can then undergo one of two subsequent reactions:

-

Nucleophilic attack by water (SN1 pathway): A water molecule acts as a nucleophile and attacks the carbocation, leading to the formation of tert-butyl alcohol (TBA) after deprotonation.

-

Deprotonation (E1 pathway): A water molecule acts as a base and removes a proton from a carbon atom adjacent to the positively charged carbon, resulting in the formation of isobutene.

-

The predominant pathway (SN1 vs. E1) can be influenced by reaction conditions such as temperature and the nature of the acid and solvent.

Degradation Products

The primary degradation products of the acid-catalyzed hydrolysis of this compound are:

-

tert-Butyl Alcohol (TBA): Formed via the SN1 pathway.

-

Ethanol: Formed as the initial leaving group.

-

Isobutene: Formed via the E1 pathway.

The relative abundance of TBA and isobutene will depend on the specific reaction conditions.

Kinetics of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of ethers like ETBE is a reaction that is first-order with respect to the ether and the hydronium ion concentration. While specific kinetic data for ETBE hydrolysis across a wide range of conditions is not extensively tabulated in a single source, studies on the analogous compound, methyl tert-butyl ether (MTBE), provide valuable insights. For MTBE, the second-order rate constant for acid-catalyzed hydrolysis is approximately 0.9 x 10⁻² M⁻¹ h⁻¹ at 26°C. It is expected that the hydrolysis rate of ETBE would be of a similar order of magnitude.

The rate of hydrolysis is significantly influenced by:

-

Acid Concentration (pH): The rate is directly proportional to the concentration of hydronium ions.

-

Temperature: An increase in temperature will increase the rate of reaction.

-

Nature of the Acid: Stronger acids that can more effectively protonate the ether oxygen will lead to a faster reaction rate.

Data Presentation

Table 1: Stability of this compound under Different Conditions

| Condition | Reagent | Temperature (°C) | Stability | Degradation Products |

| Basic | Aqueous NaOH | 25 | Stable | None observed |

| Acidic | Dilute Aqueous HCl | 25 | Unstable | tert-Butyl Alcohol, Ethanol, Isobutene |

| Acidic | Dilute Aqueous H₂SO₄ | 25 | Unstable | tert-Butyl Alcohol, Ethanol, Isobutene |

Table 2: Products of Acid-Catalyzed Hydrolysis of this compound

| Product Name | Chemical Formula | Molar Mass ( g/mol ) | Formation Pathway |

| tert-Butyl Alcohol (TBA) | (CH₃)₃COH | 74.12 | SN1 |

| Ethanol | C₂H₅OH | 46.07 | Leaving Group |

| Isobutene | (CH₃)₂C=CH₂ | 56.11 | E1 |

Experimental Protocols

Kinetic Study of Acid-Catalyzed Hydrolysis of this compound

This protocol outlines a general procedure for determining the rate of hydrolysis of ETBE under acidic conditions.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of ETBE at a constant pH and temperature.

Materials:

-

This compound (ETBE), analytical grade

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), standardized solution

-

Deionized water

-

Buffer solutions of known pH

-

Constant temperature water bath or incubator

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)

-

Internal standard (e.g., deuterated ETBE or another non-reactive ether)

Procedure:

-

Preparation of Reaction Solutions:

-

Prepare a stock solution of ETBE of a known concentration in a suitable solvent (e.g., methanol, if compatibility with the aqueous system is ensured and minimal).

-

Prepare aqueous solutions of the desired acid concentration (e.g., 0.1 M, 0.01 M HCl) in volumetric flasks. The pH of these solutions should be accurately measured.

-

-

Reaction Setup:

-

Equilibrate the acid solution to the desired reaction temperature (e.g., 25°C, 40°C, 60°C) in a constant temperature water bath.

-

Initiate the reaction by adding a small, known volume of the ETBE stock solution to the temperature-equilibrated acid solution. The final concentration of ETBE should be in a range suitable for the analytical method.

-

Start a timer immediately upon the addition of ETBE.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 1 mL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot to prevent further hydrolysis. This can be achieved by neutralizing the acid with a calculated amount of a suitable base (e.g., sodium bicarbonate solution) or by rapid cooling and dilution in a neutral solvent.

-

Add a known amount of the internal standard to each quenched sample.

-

-

Analysis:

-

Analyze the quenched samples using GC-MS or GC-FID to determine the concentration of ETBE and its degradation products (TBA and ethanol).

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of ETBE (ln[ETBE]) versus time.

-

If the reaction follows pseudo-first-order kinetics, the plot will be a straight line.

-

The pseudo-first-order rate constant (k') is the negative of the slope of this line.

-

The second-order rate constant (k) can be determined by dividing the pseudo-first-order rate constant by the concentration of the hydronium ion: k = k' / [H₃O⁺].

-

Analytical Method for ETBE and its Degradation Products by GC-MS

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

-

Capillary column suitable for the separation of volatile organic compounds (e.g., DB-5ms, HP-5ms).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

Hold at 200°C for 5 minutes

-

-

Transfer Line Temperature: 280°C

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-300

Quantification:

-

Create a calibration curve for ETBE, TBA, and ethanol using standard solutions of known concentrations containing the internal standard.

-

Quantify the analytes in the experimental samples by comparing their peak areas (or the ratio of their peak area to the internal standard's peak area) to the calibration curve.

Mandatory Visualizations

Caption: Acid-catalyzed hydrolysis of this compound.

Caption: Workflow for kinetic analysis of ETBE hydrolysis.

Conclusion

This technical guide has established that this compound is a chemically stable compound under basic conditions. However, in acidic environments, it undergoes a well-characterized acid-catalyzed hydrolysis via SN1 and E1 mechanisms to yield tert-butyl alcohol, ethanol, and isobutene. The rate of this degradation is dependent on factors such as pH, temperature, and the strength of the acid. The provided experimental protocols offer a robust framework for researchers to conduct their own stability and kinetic studies on ETBE. This information is crucial for professionals in the pharmaceutical and chemical industries for ensuring product quality, stability, and safety.

Spectroscopic Analysis of tert-Butyl Ethyl Ether: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for tert-Butyl ethyl ether (ETBE), a common fuel oxygenate. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a conceptual diagram illustrating the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl and tert-butyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.48 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 1.19 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| 1.15 | Singlet (s) | 9H | -C( CH₃ )₃ |

Solvent: CDCl₃[1]

1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 72.3 | C (CH₃)₃ |

| 63.2 | -O-CH₂ -CH₃ |

| 28.7 | -C(CH₃ )₃ |

| 15.5 | -O-CH₂-CH₃ |

Solvent: CDCl₃[2]

1.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2850 | Strong | C-H stretch (alkane) |

| 1390, 1365 | Medium | C-H bend (tert-butyl) |

| 1195 | Strong | C-O stretch (ether) |

1.4. Mass Spectrometry (MS)

The mass spectrum shows the fragmentation pattern of this compound upon electron ionization.[3]

| m/z | Relative Intensity (%) | Assignment |

| 102 | ~5 | [M]⁺ (Molecular Ion) |

| 87 | 59.2 | [M - CH₃]⁺ |

| 59 | 100 | [C₃H₇O]⁺ (Base Peak) |

| 57 | 49.8 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | 21.0 | [C₃H₅]⁺ |

| 29 | 12.1 | [C₂H₅]⁺ |

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic methods and the structural information they provide for this compound.

Caption: Workflow for the structural elucidation of this compound using various spectroscopic techniques.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the liquid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean, dry vial.[4][5]

-

The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid level is between 4.0 to 5.0 cm from the bottom.[4][5]

-

The NMR tube is capped securely to prevent evaporation and contamination.[4]

-

-

Data Acquisition:

-

The NMR tube is placed into the spectrometer's autosampler or manually inserted into the magnet.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[4]

-

The magnetic field is shimmed to maximize homogeneity and improve spectral resolution.[4]

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4]

-

The desired NMR experiment (e.g., standard 1D proton, 1D carbon with proton decoupling) is selected, and acquisition parameters such as the number of scans, spectral width, and relaxation delay are set.[4]

-

The data is acquired and processed using Fourier transformation to generate the final spectrum.

-

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Two clean, dry salt plates (typically NaCl or KBr) are obtained from a desiccator.[6][7]

-

A single drop of liquid this compound is placed on the center of one salt plate using a Pasteur pipette.[6][8]

-

The second salt plate is carefully placed on top of the first, allowing the liquid to spread into a thin film between the plates.[6][7]

-

The plates are clamped together in a sample holder.[7]

-

-

Data Acquisition:

-

A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and water vapor.

-

The sample holder containing the salt plate sandwich is placed in the instrument's sample beam.

-

The IR spectrum of the sample is recorded.

-

After analysis, the salt plates are cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and returned to the desiccator.[6][7]

-

3.3. Mass Spectrometry (MS)

-

Sample Introduction (for a volatile liquid):

-

A small amount of the liquid sample is introduced into the mass spectrometer. For volatile liquids like this compound, this can be done via direct injection into a heated inlet or through a gas chromatograph (GC-MS).

-

The sample is vaporized in a heated chamber.

-

-

Data Acquisition (Electron Ionization - EI):

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

References

- 1. This compound(637-92-3) 1H NMR [m.chemicalbook.com]

- 2. This compound(637-92-3) 13C NMR [m.chemicalbook.com]

- 3. This compound(637-92-3) MS spectrum [chemicalbook.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. homework.study.com [homework.study.com]

The Solubility Profile of Tert-Butyl Ethyl Ether: A Technical Guide for Laboratory Professionals

An in-depth analysis of the solubility of tert-butyl ethyl ether (ETBE) in common laboratory solvents, complete with quantitative data, detailed experimental methodologies, and conceptual visualizations to support researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction